

Chromatographic Analysis of Linagliptin and Its Related Substances: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Linagliptin Methyldimer	
Cat. No.:	B12363722	Get Quote

Introduction

Linagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes. The quality control of Linagliptin drug substance and product is critical to ensure its safety and efficacy. This involves the identification and quantification of any related substances, which can be process-related impurities or degradation products. This document provides detailed application notes and protocols for the chromatographic analysis of Linagliptin and its related substances, intended for researchers, scientists, and drug development professionals. The methodologies are based on established and validated techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are pivotal for ensuring the purity and stability of the drug.

Chromatographic Methods for Analysis

Various reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed for the determination of Linagliptin and its related substances. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Method 1: Isocratic RP-HPLC for Linagliptin and Four Related Substances



This method provides a simple and rapid isocratic separation for the quantification of Linagliptin and four of its known related substances.

Table 1: Chromatographic Conditions for Isocratic RP-HPLC Method

Parameter	Condition
Column	Kromasil C18 (250 mm x 4.6 mm, 5 μm)[1]
Mobile Phase	A: 0.1% Phosphoric acid (pH 2.5)[1] B: Acetonitrile[1] Composition: 65% A: 35% B (v/v) [1]
Flow Rate	1.0 mL/min[1]
Column Temperature	30 °C[1]
Detection Wavelength	225 nm[1]
Injection Volume	10 μL[1]
Run Time	Not Specified

Method 2: Gradient RP-HPLC for Linagliptin and Nine Specified Impurities

This gradient method is suitable for the separation of Linagliptin from a larger number of specified impurities, making it ideal for comprehensive impurity profiling.[2]

Table 2: Chromatographic Conditions for Gradient RP-HPLC Method



Parameter	Condition
Column	Zorbax SB-Aq (250 x 4.6 mm, 5 μm)[2]
Mobile Phase	A: 0.02M KH ₂ PO ₄ buffer (pH 3.0 with OPA):MeOH (90:10 v/v)[2] B: ACN:Water:MeOH (70:15:15 v/v/v)[2]
Gradient Program	Time (min) / %B: 0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25[2]
Flow Rate	1.0 mL/min
Column Temperature	45 °C[2]
Detection Wavelength	225 nm[2]
Injection Volume	Not Specified

Method 3: UPLC Method for Rapid Analysis

For higher throughput and faster analysis times, UPLC methods offer significant advantages.

Table 3: Chromatographic Conditions for UPLC Method

Parameter	Condition
Column	Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μm)[3]
Mobile Phase	A: Alkaline pH buffer[3] B: Acetonitrile[3]
Gradient Program	Gradient elution (specifics not detailed in the provided context)[3]
Flow Rate	Not Specified
Column Temperature	Not Specified
Detection	PDA Detector[4]
Injection Volume	Not Specified



Experimental Protocols Protocol 1: Preparation of Standard and Sample Solutions for Isocratic RP-HPLC

Materials:

- Linagliptin reference standard
- Linagliptin API or drug product sample
- Diluent (Mobile Phase A: Acetonitrile, specific ratio to be optimized)
- · Volumetric flasks, pipettes, and syringes
- Sonicator

Procedure:

- Standard Stock Solution Preparation (5000 ppm): Accurately weigh about 50.0 mg of Linagliptin reference standard and transfer it to a 10 mL volumetric flask. Add diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.[1]
- Working Standard Solution Preparation (500 ppm): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.[1]
- Sample Solution Preparation: Prepare the sample solution in a similar manner to the standard solution to achieve a final concentration of approximately 500 ppm of Linagliptin.
- Injection: Inject 10 μL of the standard and sample solutions into the HPLC system.[1]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions:



- Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat.[6] A study showed 16.42% degradation after 24 hours at 60 °C.[4]
- Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat.[6] One study reported
 2.56% degradation after 10 days at 60 °C.[4]
- Oxidative Degradation: Treat the drug solution with a hydrogen peroxide solution (e.g., 3% or 10% H₂O₂) and heat.[6][7]
- Thermal Degradation: Expose the solid drug substance to dry heat.
- Photolytic Degradation: Expose the drug solution or solid substance to UV and visible light.

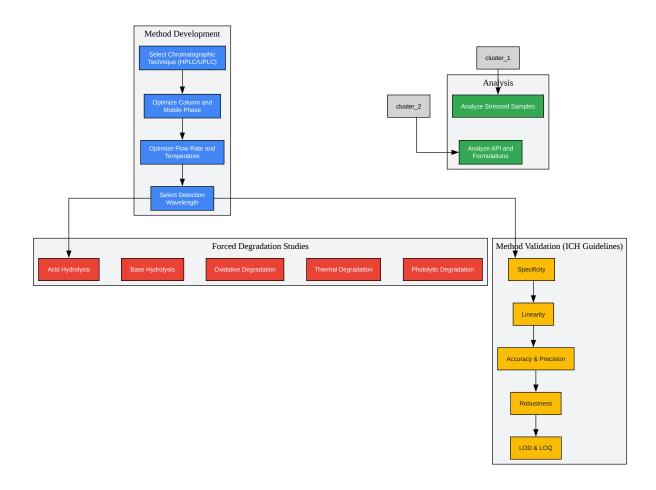
General Procedure for Forced Degradation:

- Prepare a stock solution of Linagliptin.
- For each stress condition, transfer a known volume of the stock solution into a separate flask.
- Add the respective stress agent (acid, base, or peroxide). For thermal and photolytic studies, use the drug substance directly or in solution.
- Expose the samples to the specified conditions for a defined period.
- After the stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the stressed samples using the developed chromatographic method alongside a non-degraded control sample.

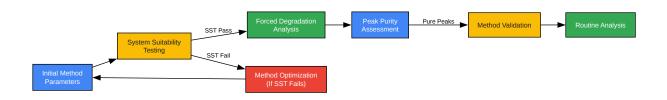
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the development and validation of a stability-indicating chromatographic method for Linagliptin.









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